molecular formula C27H25NO4S2 B4711877 (5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4711877
M. Wt: 491.6 g/mol
InChI Key: XWPQGHPEHNYIOZ-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a substituted benzaldehyde with thiourea in the presence of a base to form the thiazolidinone core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the phenyl, methoxy, and dimethylphenoxy groups.

    Condensation Reaction: The final step involves a condensation reaction with the appropriate aldehyde to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in various assays for antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its anti-inflammatory and anticancer properties are of particular interest, and it may serve as a lead compound for the development of new drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with antimicrobial activity.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be due to its ability to inhibit certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.

    Benzylidene Thiazolidinones: These compounds have a similar structure but may have different substituents on the benzylidene group.

Uniqueness

The uniqueness of (5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of substituents, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[[4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4S2/c1-18-13-19(2)15-22(14-18)31-11-12-32-23-10-9-20(16-24(23)30-3)17-25-26(29)28(27(33)34-25)21-7-5-4-6-8-21/h4-10,13-17H,11-12H2,1-3H3/b25-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPQGHPEHNYIOZ-UQQQWYQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.